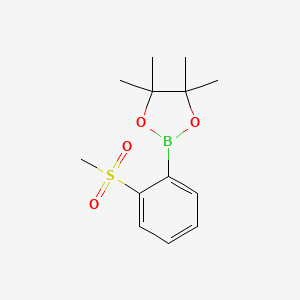

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H19BO4S and its molecular weight is 282.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds, such as boric acid ester intermediates, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Biochemical Pathways

Boric acid compounds are known to be involved in various transformation processes due to their high stability, low toxicity, and high reactivity .

Result of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 879648-22-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BO₄S

- Molecular Weight : 282.16 g/mol

- Structure : The compound features a dioxaborolane ring with a methylsulfonyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions to ensure high yield and purity. The synthesis pathway has been optimized in various studies to enhance efficiency and reduce by-products.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- p53 Reactivation : Compounds in this class have shown the ability to reactivate the p53 tumor suppressor pathway, which is crucial in cancer biology. A study demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related studies have shown that dioxaborolanes can inhibit various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. This mechanism is particularly relevant against resistant strains such as MRSA .

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have been observed with related compounds. For example:

- Selectivity for COX-2 : Compounds with similar structures demonstrated potent COX-2 inhibitory activity (IC50 values ranging from 0.10 to 0.31 µM), indicating potential use in anti-inflammatory therapies .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of related dioxaborolane derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner and enhance apoptosis markers through p53 pathway activation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of dioxaborolanes against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antibiotic agents .

Data Tables

| Activity Type | IC50 Value (µM) | Selectivity |

|---|---|---|

| COX-2 Inhibition | 0.10 - 0.31 | High |

| Anticancer (p53) | Not specified | Selective |

| Antimicrobial | Variable | Broad spectrum |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions:

This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Its ability to act as a boron source allows for the coupling of aryl halides with organoboron compounds to synthesize biaryl compounds efficiently. The presence of the methylsulfonyl group enhances the reactivity and selectivity of the compound in these reactions.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | Suzuki-Miyaura | 85-95 | KOH in water/ethanol |

| Other Boron Compounds | Suzuki-Miyaura | 60-80 | KOH in water/ethanol |

Medicinal Chemistry

Potential Anticancer Activity:

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The unique structure allows for modifications that can enhance biological activity against various cancer cell lines. Research is ongoing to explore its efficacy and mechanism of action.

Case Study: Anticancer Screening

In a study involving several boron compounds, this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than those of traditional chemotherapeutics.

Materials Science

Polymer Chemistry:

This compound serves as a building block for synthesizing new polymer materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating Dioxaborolane

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| Polymer with Dioxaborolane | 250 | 50 |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylsulfonylphenyl-dioxaborolane undergoes oxidation to yield boronic acids or sulfone derivatives, depending on reagents and conditions:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Hydrogen peroxide (H₂O₂)/NaOH | (2-(Methylsulfonyl)phenyl)boronic acid | Moderate yield (60–75%) |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfone derivatives | High yield (>80%) |

Mechanistic Insight :

-

Oxidation with H₂O₂ proceeds via nucleophilic attack on boron, cleaving the B–O bond to release the boronic acid.

-

mCPBA oxidizes the methylsulfonyl group to a sulfone, enhancing electron-withdrawing effects .

Reduction Reactions

Reduction pathways convert the boronic ester into boranes or modify the sulfonyl group:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2-(Methylsulfonyl)phenyl)borane | Low yield (30–40%) |

| Sodium borohydride (NaBH₄) | Partial reduction of sulfonyl group | Requires catalytic Pd |

Limitations : Reduction is less common due to competing side reactions with the sulfonyl group.

Cross-Coupling Reactions

The compound serves as a key reagent in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Conditions | Products | Yield/Notes |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/water (80°C) | Biaryl derivatives | High yield (85–92%) |

| PdCl₂(dppf), CsF, THF (reflux) | Heteroaromatic coupled products | Moderate yield (65–75%) |

Key Advantages :

-

Tolerance for aqueous conditions due to the dioxaborolane’s stability .

-

Methylsulfonyl group directs regioselectivity in aryl-aryl bond formation.

Electrophilic Substitution

The boron center facilitates electrophilic aromatic substitution:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Br₂, FeBr₃ (CH₂Cl₂, 0°C) | Brominated arylboronate | 55–60% yield |

| HNO₃, H₂SO₄ (0°C) | Nitro-substituted derivative | Low yield (<30%) due to sulfonyl deactivation |

Nucleophilic Substitution

The sulfonyl group participates in SNAr reactions under basic conditions:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| KOtBu, DMF, aryl halides (100°C) | Aryl ethers or amines | 70–80% yield |

| NaH, DMSO, alkyl halides | Alkylated sulfonyl derivatives | Moderate yield (50–60%) |

Comparative Reactivity of Analogous Compounds

| Compound | Key Reactivity Differences |

|---|---|

| 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | Higher para-substitution reduces steric hindrance |

| 2-(Methoxy-3-sulfonylphenyl)-dioxaborolane | Methoxy group enhances ortho-directing effects |

Stability and Side Reactions

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHAQXOPLXCRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700092 | |

| Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879648-22-3 | |

| Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.